5-amino-1-(4-chlorophenyl)-N-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
Description
5-Amino-1-(4-chlorophenyl)-N-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted at position 1 with a 4-chlorophenyl group and at position 4 with a carboxamide moiety. The carboxamide nitrogen is further modified with a (4-chlorophenyl)methyl substituent. This scaffold is notable for its structural versatility, enabling interactions with biological targets such as enzymes and receptors. The compound’s molecular formula is C₁₆H₁₂Cl₂N₅O, with a monoisotopic mass of 376.0397 g/mol. Its synthesis typically involves coupling reactions between triazole carboxylic acid derivatives and substituted amines, followed by purification via column chromatography .
Properties
IUPAC Name |
5-amino-1-(4-chlorophenyl)-N-[(4-chlorophenyl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N5O/c17-11-3-1-10(2-4-11)9-20-16(24)14-15(19)23(22-21-14)13-7-5-12(18)6-8-13/h1-8H,9,19H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMHQOOLDKXRMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 1-aryl-1H-1,2,3-triazole-4-carboxamides. Key structural analogs and their comparative features are outlined below:
Substituent Variations on the Aryl Group
- 5-Amino-1-(3-chlorophenyl)-N-(4-acetylphenyl)-1H-1,2,3-triazole-4-carboxamide Structural Difference: The aryl group at position 1 is 3-chlorophenyl (meta-substituted) instead of 4-chlorophenyl (para-substituted). Impact: Meta substitution reduces steric hindrance but may lower binding affinity due to altered electronic effects. This analog showed reduced antitumor activity compared to the para-substituted parent compound .
- 5-Amino-1-(4-bromobenzyl)-N-(4-chlorophenethyl)-1H-1,2,3-triazole-4-carboxamide Structural Difference: The benzyl group at position 1 is brominated (4-bromo) instead of chlorinated. Impact: Bromine’s larger atomic radius increases lipophilicity (logP = 4.2 vs.
Modifications to the Carboxamide Side Chain
- 5-Amino-1-(4-chlorophenyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide Structural Difference: The amide nitrogen is substituted with a 4-fluoro-2-methylphenyl group. Impact: The fluorine atom introduces electronegativity, improving hydrogen-bonding capacity. This analog exhibited a 2.5-fold increase in inhibitory activity against c-Met kinase compared to the parent compound (IC₅₀ = 12 nM vs. 30 nM) .
- 5-Amino-1-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide Structural Difference: The amide substituent is a phenethyl group instead of benzyl. Impact: The extended alkyl chain improves metabolic stability (t₁/₂ = 8.2 h vs. 4.5 h for the parent) by reducing oxidative degradation .
Hybrid Structures with Additional Heterocycles
3-(1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)-2-(4-chlorophenyl)imidazo[1,2-a]pyridine
- 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide Structural Difference: The triazole core is replaced with a pyrazole. Impact: Pyrazole analogs exhibit cannabinoid CB1 receptor antagonism (IC₅₀ = 0.139 nM) but lack the bacterial SOS response inhibition seen in triazole derivatives .
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP | Aqueous Solubility (µM) |
|---|---|---|---|---|
| Target Compound | C₁₆H₁₂Cl₂N₅O | 376.04 | 3.8 | 12.5 |
| 5-Amino-1-(3-chlorophenyl)-N-(4-acetylphenyl)-1H-1,2,3-triazole-4-carboxamide | C₁₇H₁₃ClN₆O₂ | 392.78 | 3.5 | 18.9 |
| 5-Amino-1-(4-bromobenzyl)-N-(4-chlorophenethyl)-1H-1,2,3-triazole-4-carboxamide | C₁₈H₁₇BrClN₅O | 451.72 | 4.2 | 6.3 |
Key Findings and Trends
- Substituent Position : Para-substituted aryl groups (e.g., 4-chlorophenyl) generally confer higher bioactivity than meta-substituted analogs due to optimal steric and electronic interactions .
- Halogen Effects : Bromine substitution increases lipophilicity but may reduce solubility, whereas fluorine improves target engagement via electronegativity .
- Structural Hybrids : Fusion with imidazopyridine or pyrazole cores diversifies biological activity, enabling applications in oncology and neurology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
